molecular formula C24H20N4O3S B11661265 2-{[2-(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-benzoic acid

2-{[2-(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-benzoic acid

Cat. No.: B11661265
M. Wt: 444.5 g/mol
InChI Key: PXSCNASFMCJMPD-AFUMVMLFSA-N
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Description

2-{[2-(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-benzoic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoimidazole moiety, which is a significant heterocyclic structure in medicinal chemistry due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-benzoic acid typically involves multiple steps. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with benzyl chloride to form 1-benzyl-1H-benzoimidazole-2-thione. This intermediate is then reacted with chloroacetic acid to yield 2-(1-benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid. The final step involves the condensation of this product with hydrazonomethyl-benzoic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoimidazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzoimidazole ring.

    Reduction: Reduced forms of the benzoimidazole ring.

    Substitution: Substituted benzoimidazole derivatives.

Scientific Research Applications

2-{[2-(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-benzoic acid involves its interaction with specific molecular targets. The benzoimidazole moiety can bind to enzymes or receptors, altering their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzoimidazol-2-ylsulfanyl)-acetic acid benzylidene-hydrazide
  • 2-(1H-benzoimidazol-2-ylsulfanyl)-acetic acid (2-chloro-benzylidene)-hydrazide
  • 2-(1H-benzoimidazol-2-ylsulfanyl)-acetic acid (2-methoxy-benzylidene)-hydrazide

Uniqueness

2-{[2-(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoimidazole moiety, combined with the hydrazonomethyl and benzoic acid groups, makes it a versatile compound for various applications .

Properties

Molecular Formula

C24H20N4O3S

Molecular Weight

444.5 g/mol

IUPAC Name

2-[(E)-[[2-(1-benzylbenzimidazol-2-yl)sulfanylacetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C24H20N4O3S/c29-22(27-25-14-18-10-4-5-11-19(18)23(30)31)16-32-24-26-20-12-6-7-13-21(20)28(24)15-17-8-2-1-3-9-17/h1-14H,15-16H2,(H,27,29)(H,30,31)/b25-14+

InChI Key

PXSCNASFMCJMPD-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC=C4C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC=C4C(=O)O

solubility

46.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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